Lansoprazol-Sulfid-d4

Übersicht

Beschreibung

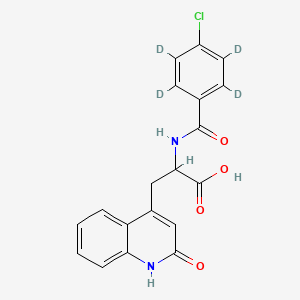

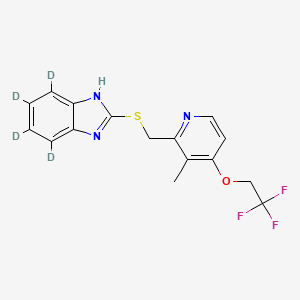

Lansoprazole Sulfide-d4 is a deuterium-labeled derivative of Lansoprazole Sulfide. It is primarily used as a stable isotope-labeled compound in scientific research. Lansoprazole itself is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. Lansoprazole Sulfide-d4 retains the core structure of Lansoprazole but includes deuterium atoms, making it useful for various analytical and research applications.

Wissenschaftliche Forschungsanwendungen

Lansoprazole Sulfide-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Lansoprazole in biological systems.

Proteomics Research: Employed in mass spectrometry to study protein-ligand interactions and protein modifications.

Drug Development: Helps in understanding the mechanism of action and optimizing the pharmacological properties of proton pump inhibitors.

Environmental Studies: Used as a tracer to study the environmental fate and transport of pharmaceutical compounds.

Wirkmechanismus

Target of Action

Lansoprazole Sulfide-d4 is a deuterium-labeled active metabolite of the proton pump inhibitor Lansoprazole . Its primary targets are the gastric H,K-ATPase pumps , which are responsible for the final step in gastric acid secretion . By inhibiting these pumps, Lansoprazole Sulfide-d4 effectively reduces gastric acid secretion .

Mode of Action

Lansoprazole Sulfide-d4, like its parent compound Lansoprazole, works by selectively inhibiting the membrane enzyme H+/K+ ATPase in gastric parietal cells . This inhibition blocks the final step in gastric acid production . Once protonated, Lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides .

Biochemical Pathways

The inhibition of H+/K+ ATPase by Lansoprazole Sulfide-d4 affects the biochemical pathway of gastric acid production, leading to a decrease in acid secretion . This action can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion . In addition, Lansoprazole Sulfide-d4 has been found to be an orally active anti-TB (Mycobacterium tuberculosis) agent .

Pharmacokinetics

Lansoprazole Sulfide-d4, as an active metabolite of Lansoprazole, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Lansoprazole . It is excreted in feces (67%) and urine (33%; 14% to 25% as metabolites and <1% as unchanged drug) .

Result of Action

The molecular and cellular effects of Lansoprazole Sulfide-d4’s action are primarily related to its ability to reduce gastric acid secretion . This can lead to the healing of gastrointestinal ulcers, treatment of GERD symptoms, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . In vitro, Lansoprazole has been found to cause calcium overload in MC3T3-E1 cells leading to apoptosis .

Action Environment

The action, efficacy, and stability of Lansoprazole Sulfide-d4 can be influenced by various environmental factors. For instance, the pH of the stomach can affect the protonation and activation of Lansoprazole . Additionally, factors such as diet, time of dose, and the presence of other medications can influence the absorption and overall effectiveness of Lansoprazole . .

Biochemische Analyse

Biochemical Properties

Lansoprazole Sulfide-d4 interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C18 into sulphone and 5-hydroxylated metabolites . The nature of these interactions involves the conversion of Lansoprazole Sulfide-d4 into active metabolites in the acidic environment of gastric parietal cells .

Cellular Effects

Lansoprazole Sulfide-d4 has significant effects on various types of cells and cellular processes. It influences cell function by reducing gastric acid secretion, which is beneficial for promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) . It also exhibits anti-Tuberculosis activity, with IC50 values of 0.59 µM intracellularly .

Molecular Mechanism

The molecular mechanism of action of Lansoprazole Sulfide-d4 involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the gastric potassium-transporting ATPase, which is responsible for secreting H+ ions into the stomach, creating an acidic pH .

Temporal Effects in Laboratory Settings

The effects of Lansoprazole Sulfide-d4 change over time in laboratory settings. It has been observed that the pharmacokinetic profile of the drug is not modified by multiple administration . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Dosage Effects in Animal Models

The effects of Lansoprazole Sulfide-d4 vary with different dosages in animal models. For instance, a study showed that administration of lansoprazole to mice inhibited the growth of sessile serrated lesions, which are precursors to colon cancer .

Metabolic Pathways

Lansoprazole Sulfide-d4 is involved in several metabolic pathways. It is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 .

Transport and Distribution

Lansoprazole Sulfide-d4 is transported and distributed within cells and tissues. It is approximately 97% bound in human plasma , indicating that it interacts with plasma proteins for transport.

Subcellular Localization

The subcellular localization of Lansoprazole Sulfide-d4 is primarily in the gastric parietal cells, where it is converted to active metabolites in the acidic environment . This localization is crucial for its activity as a proton pump inhibitor.

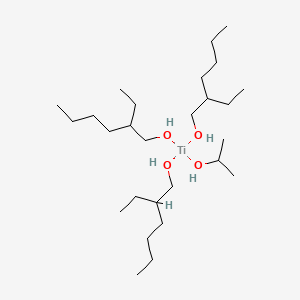

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lansoprazole Sulfide-d4 can be synthesized through a series of chemical reactions involving deuterium incorporation. One common method involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole in the presence of sodium carbonate under microwave irradiation. This reaction yields the sulfide intermediate, which is then converted to Lansoprazole Sulfide-d4 by incorporating deuterium atoms .

Industrial Production Methods: Industrial production of Lansoprazole Sulfide-d4 follows similar synthetic routes but on a larger scale. The use of microwave irradiation and other green chemistry techniques ensures high yields and minimal environmental impact. The final product is purified through chromatographic techniques to achieve the desired purity and isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions: Lansoprazole Sulfide-d4 undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced back to the sulfide form using reducing agents such as sodium borohydride.

Substitution: The pyridine ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Lansoprazole Sulfone-d4.

Reduction: Lansoprazole Sulfide-d4.

Substitution: Various substituted derivatives depending on the nucleophile used.

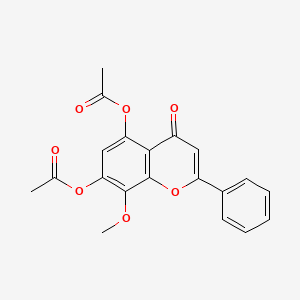

Vergleich Mit ähnlichen Verbindungen

Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Pantoprazole: Similar to Lansoprazole but with variations in pharmacokinetics and side effect profiles.

Rabeprazole: Another proton pump inhibitor with a faster onset of action compared to Lansoprazole.

Uniqueness of Lansoprazole Sulfide-d4: Lansoprazole Sulfide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise tracking of the compound is essential .

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLMSUZHFPSFC-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

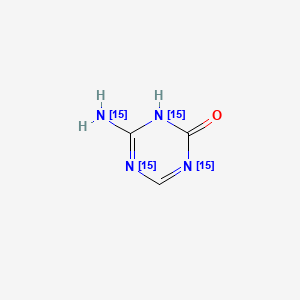

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)SCC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662053 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216682-38-0 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

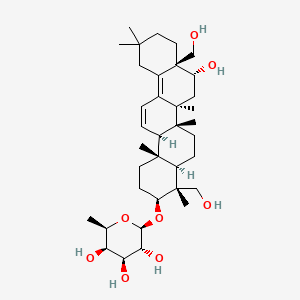

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.